N-[furan-2-yl(phenyl)methylidene]hydroxylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[furan-2-yl(phenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-12-11(10-7-4-8-14-10)9-5-2-1-3-6-9/h1-8,13H/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTOATOPMUKDLA-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91137-23-4 | |
| Record name | 2-BENZOYLFURAN OXIME | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[furan-2-yl(phenyl)methylidene]hydroxylamine typically involves the condensation reaction between furan-2-carbaldehyde and phenylhydroxylamine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: N-[furan-2-yl(phenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The furan and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
N-[furan-2-yl(phenyl)methylidene]hydroxylamine is a chemical compound with the molecular formula . It features a furan ring linked to a phenyl group. The compound contains an oxime substituent, which is a functional group that can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity.
Scientific Research Applications
N-[furan-2-yl(phenyl)methylidene]hydroxylamine is used in scientific research as a building block for synthesizing more complex organic molecules. Specifically, research has explored its antimicrobial and antitumor properties, as well as its neuroprotective potential.
Antimicrobial Properties
- Oximes, including N-[furan-2-yl(phenyl)methylidene]hydroxylamine, have demonstrated the ability to inhibit kinases, such as AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K), which are crucial for cellular signaling pathways.
- It has demonstrated effectiveness against pathogens like Pyricularia oryzae and Botrytis cinerea, highlighting its potential as a lead compound for developing new antimicrobial agents.
Antitumor Activity
- The compound interacts with proteins involved in tumor progression and exhibits neuroprotective effects by targeting β-amyloid plaques associated with Alzheimer’s disease. The benzofuran moiety enhances its binding affinity to these targets.
- It can inhibit SIRT1, a NAD(+)-dependent deacetylase implicated in cancer cell proliferation. The binding occurs in the C-pocket of SIRT1, blocking the transformation of NAD(+) and subsequently inhibiting deacetylase activity, which is crucial for cancer cell proliferation.
Neuroprotective Potential
- N-[furan-2-yl(phenyl)methylidene]hydroxylamine interacts effectively with β-amyloid plaques, suggesting potential therapeutic applications in treating Alzheimer's disease.
Mechanism of Action
The mechanism by which N-[furan-2-yl(phenyl)methylidene]hydroxylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxylamine group can participate in redox reactions, influencing cellular processes and pathways. The furan and phenyl rings may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
N-(furan-2-ylmethylidene)hydroxylamine: Lacks the phenyl group, which may affect its reactivity and applications.
N-(phenylmethylidene)hydroxylamine: Lacks the furan ring, potentially altering its chemical properties and biological activity.
Uniqueness: N-[furan-2-yl(phenyl)methylidene]hydroxylamine is unique due to the presence of both furan and phenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research applications.
Biological Activity
N-[furan-2-yl(phenyl)methylidene]hydroxylamine, a compound featuring both furan and phenyl moieties, has garnered interest in the realm of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound is characterized by a furan ring attached to a phenyl group through a methylene bridge and a hydroxylamine functional group. The presence of these functional groups is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been observed to exhibit:
- Antimicrobial Activity : The compound may inhibit bacterial growth by interfering with essential metabolic pathways.
- Anticancer Properties : It potentially modulates cell signaling pathways involved in cancer progression, although specific targets remain to be fully elucidated.
Antimicrobial Activity
Research indicates that compounds similar to this compound demonstrate significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate inhibition (MIC: 8.33 µM) | |
| Staphylococcus aureus | Strong inhibition (MIC: 5.64 µM) | |
| Candida albicans | Antifungal activity (MIC: 16.69 µM) |
Case Studies
- Anticancer Activity : A study explored the anticancer potential of furan derivatives, including hydroxylamines. These compounds exhibited cytotoxic effects against various cancer cell lines, suggesting a promising avenue for drug development targeting cancer cells .
- Antiviral Properties : Research into related compounds has identified potential antiviral activities against viruses such as SARS-CoV-2. For example, derivatives were shown to inhibit viral replication at low micromolar concentrations, indicating that similar structures may hold therapeutic promise against viral infections .
Summary of Findings
The biological activity of this compound is supported by diverse research findings indicating its potential as an antimicrobial and anticancer agent. The compound's mechanism involves interference with key biological pathways, making it a candidate for further exploration in drug development.
Q & A
Q. How can regioselective functionalization of the furan ring be achieved to modulate bioactivity?
- Methodology : Employ Pd-catalyzed cross-coupling (Suzuki-Miyaura) at the 5-position of the furan ring. Monitor selectivity via F NMR if using fluorinated aryl boronic acids. Assess electronic effects using Hammett plots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
